Cas no 17826-05-0 (5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione)

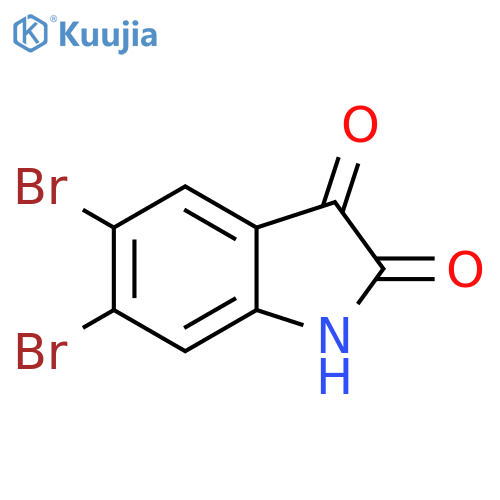

17826-05-0 structure

商品名:5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione

CAS番号:17826-05-0

MF:C8H3Br2NO2

メガワット:304.922920465469

MDL:MFCD18449592

CID:1038760

PubChem ID:12391889

5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質

名前と識別子

-

- 5,6-Dibromoindoline-2,3-dione

- 5,6-Dibromoisatin

- 5,6-Dibromo-1H-indole-2,3-dione

- AK100248

- 1H-Indole-2,3-dione, 5,6-dibromo-

- 9351AA

- FCH1375615

- AX8241215

- ST24023677

- 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione

- AS-10666

- AMY14010

- AKOS016002470

- 17826-05-0

- DTXSID40496029

- SCHEMBL4737998

- SY105804

- SB66272

- MFCD18449592

- EN300-117182

- CS-0100534

- A881411

- DB-168100

- CHEMBL388580

-

- MDL: MFCD18449592

- インチ: 1S/C8H3Br2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)

- InChIKey: BHIYOAMJNNOSLP-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C([H])=C2C(=C1[H])C(C(N2[H])=O)=O)Br

計算された属性

- せいみつぶんしりょう: 304.85100g/mol

- どういたいしつりょう: 302.85305g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 46.2

5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P280-P305+P351+P338-P310

- ちょぞうじょうけん:Sealed in dry,Room Temperature

5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM133624-10g |

5,6-dibromoindoline-2,3-dione |

17826-05-0 | 95% | 10g |

$*** | 2023-03-30 | |

| Enamine | EN300-117182-0.05g |

5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione |

17826-05-0 | 95% | 0.05g |

$59.0 | 2023-06-08 | |

| Enamine | EN300-117182-0.25g |

5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione |

17826-05-0 | 95% | 0.25g |

$124.0 | 2023-06-08 | |

| eNovation Chemicals LLC | D916956-5g |

5,6-Dibromoisatin |

17826-05-0 | 95% | 5g |

$1375 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D97430-100mg |

5,6-Dibromoindoline-2,3-dione |

17826-05-0 | 95% | 100mg |

¥84.0 | 2023-09-08 | |

| abcr | AB440412-1 g |

5,6-Dibromoindoline-2,3-dione; . |

17826-05-0 | 1g |

€628.80 | 2023-07-18 | ||

| Ambeed | A252185-1g |

5,6-Dibromoindoline-2,3-dione |

17826-05-0 | 95% | 1g |

$196.0 | 2025-02-24 | |

| Chemenu | CM133624-1g |

5,6-dibromoindoline-2,3-dione |

17826-05-0 | 95% | 1g |

$327 | 2021-08-05 | |

| Fluorochem | 220703-5g |

5,6-Dibromoindoline-2,3-dione |

17826-05-0 | 95% | 5g |

£496.00 | 2022-03-01 | |

| Fluorochem | 220703-1g |

5,6-Dibromoindoline-2,3-dione |

17826-05-0 | 95% | 1g |

£156.00 | 2022-03-01 |

5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione 関連文献

-

Raghunath R. Dasari,Amir Dindar,Chi Kin Lo,Cheng-Yin Wang,Cassandre Quinton,Sanjeev Singh,Stephen Barlow,Canek Fuentes-Hernandez,John R. Reynolds,Bernard Kippelen,Seth R. Marder Phys. Chem. Chem. Phys. 2014 16 19345

-

Varun,Sonam,Rita Kakkar Med. Chem. Commun. 2019 10 351

17826-05-0 (5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione) 関連製品

- 306325-13-3(6-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17826-05-0)5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione

清らかである:99%/99%

はかる:1g/5g

価格 ($):389.0/572.0